6-肼嘌呤

描述

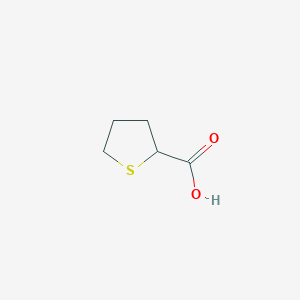

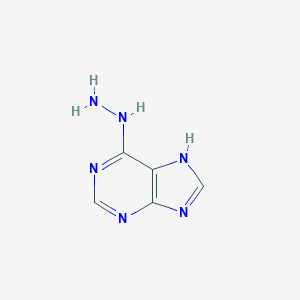

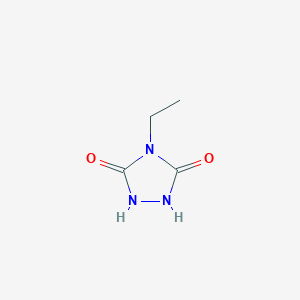

6-Hydrazinopurine is a chemical compound with the molecular formula C5H6N6 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 6-Hydrazinopurine involves the reaction of 6-chloropurine with hydrazine hydrate. This reaction leads to the formation of large amounts of crystals of 6-Hydrazinopurine .Molecular Structure Analysis

The molecular structure of 6-Hydrazinopurine is C5H6N6. It has an average mass of 150.141 Da and a monoisotopic mass of 150.065399 Da .Chemical Reactions Analysis

6-Hydrazinopurine reacts with 2,2,6,6-tetramethylpiperidone-1-oxyl to give 2,2,6,6-tetramethylpiperidone-1-oxyl-(6-purinyl)hydrazone .Physical And Chemical Properties Analysis

6-Hydrazinopurine is a white to light yellow crystalline powder. It has a melting point of 150.14°C and a boiling point of 616.9°C at 760 mmHg .科学研究应用

Biochemistry: Enzyme Inhibition

6-Hydrazinopurine has been studied for its role as an inhibitor of certain enzymes, particularly in the context of purine metabolism. It can be used to study the inhibition of purine nucleoside phosphorylase (PNP), which is significant in the treatment of T-cell malignancies and bacterial/parasitic infections .

Molecular Biology: Nucleotide Analogs

In molecular biology, 6-Hydrazinopurine serves as a precursor for the synthesis of nucleotide analogs. These analogs are crucial for understanding DNA replication and transcription processes, as well as for developing antiviral and anticancer drugs .

Medicinal Chemistry: Drug Design

The compound’s potential in medicinal chemistry lies in its utility in drug design, particularly as a building block for creating hydrazone-based drugs. These drugs have shown promise in treating various diseases due to their unique biological activity and coordination ability .

Agricultural Research: Plant Growth Regulation

Research in agriculture has explored the use of 6-Hydrazinopurine as a regulator of plant growth. Its application could potentially lead to the development of new agrochemicals that enhance crop yield and resistance to environmental stressors .

Environmental Science: Xenobiotic Detoxification

6-Hydrazinopurine is being investigated for its role in the detoxification of xenobiotics in the environment. Its enzymatic activity could be harnessed to break down harmful compounds, contributing to bioremediation efforts .

Industrial Applications: Chemical Synthesis

Industrially, 6-Hydrazinopurine is used as a chemical building block. It is involved in the synthesis of various heterocyclic compounds, which have applications ranging from material science to pharmaceuticals .

Cancer Research: Apoptosis Induction

In cancer research, derivatives of 6-Hydrazinopurine are being studied for their ability to induce apoptosis in cancer cells. This could lead to the development of new chemotherapeutic agents that target cell death pathways .

Nanotechnology: Nanomaterial Functionalization

Lastly, in the field of nanotechnology, 6-Hydrazinopurine can be used to functionalize nanomaterials. This functionalization imparts specific properties to the nanomaterials, making them suitable for environmental and biological applications .

作用机制

Target of Action

The primary target of 6-Hydrazinopurine is the c-Src kinase . This kinase plays a central role in controlling a myriad of fundamental cellular processes, including cell proliferation, adhesion, migration, and invasion . It is often overexpressed and/or aberrantly activated in a variety of human tumors .

Mode of Action

6-Hydrazinopurine acts as an ATP-competitive inhibitor of c-Src kinase . It selectively inhibits c-Src with an IC₅₀ of 0.38 μM among a panel of 14 diverse tyrosine kinases . The compound potently inhibits c-Src phosphorylation and c-Src-dependent signal transduction .

Biochemical Pathways

The inhibition of c-Src kinase by 6-Hydrazinopurine affects multiple biochemical pathways. It results in the inhibition of cell proliferation, migration, and invasion in human breast cancer MDA-MB-231 cells . The anti-proliferative activity of 6-Hydrazinopurine is ascribed to its capability to arrest cells in the G1 phase, while its anti-motility activity is related to the suppression of MMP2/9 and HGF secretion .

Result of Action

6-Hydrazinopurine exhibits potent activity against tumor growth as well as metastasis of human breast cancer MDA-MB-435 xenograft beard in nude mice . This is accompanied by reduced Src/FAK signaling in tumor tissue . Therefore, 6-Hydrazinopurine could potentially be developed as a lead candidate against breast cancers with elevated Src tyrosine kinase activity .

安全和危害

未来方向

属性

IUPAC Name |

7H-purin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEISQYNCXVHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202374 | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinopurine | |

CAS RN |

5404-86-4 | |

| Record name | 6-Hydrazinyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydrazino-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydrazinopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDRAZINO-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While a precise mechanism of action for 6-Hydrazinopurine isn't fully elucidated in the provided research, several key findings provide insight:

- Adenine Aminohydrolase Inhibition: 6-Hydrazinopurine acts as a competitive inhibitor of adenine aminohydrolase, an enzyme involved in purine metabolism. [] This inhibition suggests interference with adenine and related purine nucleoside conversion, potentially impacting DNA/RNA synthesis and cellular processes.

- Unstable DNA Adduct Formation: Research shows 6-Hydrazinopurine forms from the reduction of a transient triazene adduct created by the reaction of the benzenediazonium ion (a metabolite of the carcinogen N-nitroso-N-methylaniline) with adenine in DNA. [] This suggests 6-Hydrazinopurine itself might not be the primary actor but rather a breakdown product of DNA damage.

- Antitumor Activity: Derivatives of 6-Hydrazinopurine, particularly 6-N-(Nitroso)hydroxylaminopurine, exhibit inhibitory activity against murine tumors and leukemias. [] This points towards potential applications in cancer treatment, though specific mechanisms remain unclear.

A:

ANone: The research highlights several synthetic pathways for 6-Hydrazinopurine and its derivatives:

- From 6-Chloropurine: Reacting 6-chloropurine with hydrazine hydrate yields 6-Hydrazinopurine. [, ]

- From 9-substituted 1-aminoadenines: Reacting 9-substituted 1-aminoadenines (methyl or benzyl) with hydrazine yields 6-hydrazinopurines alongside other products. The reaction conditions, particularly the solvent, influence the product ratio. []

- From 2'-deoxyadenosine: A multi-step synthesis starting from 2'-deoxyadenosine leads to various 6-substituted purine 2'-deoxyribosides, including 6-Hydrazinopurine 2'-deoxyriboside. []

ANone: Several studies indicate the impact of structural modifications on the biological activity of 6-Hydrazinopurine derivatives:

- 6-N-(Nitroso)hydroxylaminopurine: This derivative demonstrates inhibitory activity against several mouse tumors and leukemias, suggesting the importance of the N-nitrosohydroxylamine group for anticancer activity. []

- 6-Mercaptopurine 2'-deoxyriboside: This compound, synthesized from 6-Hydrazinopurine 2'-deoxyriboside, displays antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice. [] This finding highlights the influence of the sugar moiety and the 6-mercapto group on anticancer activity.

- 2,8-disubstituted 1,2,4-triazolo[5,1-i]purines: Synthesized from 6-Hydrazinopurine precursors, these compounds demonstrate the feasibility of creating diverse structures with potential biological activities by further modifications. []

- Antitumor activity: 6-N-(Nitroso)hydroxylaminopurine shows inhibitory activity against murine tumors and leukemias, suggesting potential as an anticancer agent. []

- 6-Mercaptopurine 2'-deoxyriboside: This derivative demonstrates antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice, highlighting the impact of structural modifications on biological activity. []

- 6-Hydrazinopurine 2'-methyl ribonucleosides and 5'-monophosphate prodrugs: While specific data is not provided, these compounds are mentioned as potent hepatitis C virus inhibitors. []

A: * High-resolution mass spectrometry: This method is crucial for identifying and confirming the structure of 6-Hydrazinopurine, particularly when formed as a transient or unstable product. []* HPLC with fluorescence detection: Used to isolate and quantify the hydrazone derivative of 6-Hydrazinopurine after derivatization with a fluorophore, allowing for sensitive detection and analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)